7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and an aldehyde group at the 2nd position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Oxidation: The methoxy-tetrahydronaphthalene undergoes oxidation to introduce the aldehyde group at the 2nd position. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde: Features a hydroxy group instead of a methoxy group, which can alter its chemical properties and reactivity.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group on the tetrahydronaphthalene ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
WVMRSPYFGNDWOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.